GN2M3GN2-2AB
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMISLMPMVBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92N6O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for Gn2m3gn2 2ab
Retrosynthetic Analysis and Strategic Disconnections for GN2M3GN2-2AB
Retrosynthetic analysis is a problem-solving technique that forms the foundation for planning the synthesis of complex organic molecules. ias.ac.in This process involves mentally deconstructing the target molecule into a series of simpler, often commercially available precursors through a series of "disconnections." ias.ac.inchemistry.coach These disconnections represent the reverse of known chemical reactions.
The process begins with the target molecule (TM) and works backward. Each disconnection breaks a bond and generates simplified precursor structures. chemistry.coach These theoretical fragments are known as "synthons," which are idealized ionic or neutral species that represent the reactive character needed. ias.ac.in For each synthon, a real-world "synthetic equivalent" is identified—a chemical reagent that can provide the desired reactivity.
For a complex target like this compound, strategic disconnections would be prioritized based on several factors:
Pattern Recognition: Identifying familiar functional group patterns or structural motifs that suggest reliable bond-forming reactions. elsevier.com
Functional Group Interconversion (FGI): Recognizing that one functional group can be converted into another to facilitate a key disconnection.
Symmetry: Exploiting molecular symmetry to reduce the number of synthetic steps.
This analytical process generates a "retrosynthetic tree" with multiple potential pathways to the target. ias.ac.in The chemist then evaluates these pathways in the forward direction to select the most efficient and practical route for laboratory execution. journalspress.com
Exploration of Convergent and Divergent Synthetic Approaches to this compound
Once a retrosynthetic analysis is complete, a broader strategy for assembling the fragments is chosen. Two primary strategies are convergent and divergent synthesis.
Divergent Synthesis: This strategy begins with a central core molecule and adds successive generations of building blocks outward, creating a branching structure. wikipedia.orgcrimsonpublishers.com While less common for the synthesis of a single complex target, a divergent approach is exceptionally powerful for creating a "library" of related compounds. Starting from a common intermediate derived from the this compound core, a multitude of different reagents could be applied to rapidly generate a family of analogs for structure-activity relationship studies. wikipedia.org
| Strategy | Description | Advantages for this compound |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. wikipedia.org | Higher overall yield, easier purification, flexibility in fragment optimization. taylorandfrancis.com |
| Divergent | Synthesis proceeds outwards from a central core. wikipedia.org | Efficient for creating a library of analogs from a common intermediate. |
Novel Catalytic Systems in the Elaboration of this compound
Catalysis is fundamental to modern organic synthesis, offering pathways to perform reactions with high efficiency, selectivity, and under milder conditions. nano-ntp.com For the synthesis of this compound, several classes of advanced catalytic systems would be considered for key transformations.
Transition Metal Catalysis: Catalysts based on metals like palladium, ruthenium, copper, and iron are workhorses for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Recent advances focus on using more earth-abundant metals to improve sustainability. nano-ntp.com
Organocatalysis: This approach uses small, metal-free organic molecules to catalyze reactions, often with high stereocontrol. researchgate.net It avoids the toxicity and cost associated with many metal catalysts.
Biocatalysis: Enzymes are highly specific and efficient catalysts that operate in environmentally benign solvents like water. nih.gov They are particularly valuable for achieving high enantioselectivity.
Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive chemical reactions, enabling unique transformations that are often difficult to achieve with traditional methods. nih.govmdpi.com These techniques align well with green chemistry principles by reducing the need for harsh chemical reagents. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Applying its 12 principles to the synthesis of this compound would be a primary goal.
The 12 Principles of Green Chemistry acs.orgepa.gov
Prevention: It is better to prevent waste than to treat it.
Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product.
Less Hazardous Syntheses: Use and generate substances with little or no toxicity.
Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing toxicity.
Safer Solvents and Auxiliaries: Avoid or minimize the use of auxiliary substances like solvents.
Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks: Use renewable rather than depleting raw materials.
Reduce Derivatives: Minimize or avoid unnecessary steps like the use of protecting groups.
Catalysis: Catalytic reagents are superior to stoichiometric reagents.
Design for Degradation: Products should break down into innocuous substances after use.
Real-time Analysis: Develop analytical methodologies for real-time monitoring to prevent pollution.
Inherently Safer Chemistry: Choose substances and forms that minimize the potential for chemical accidents.
For the synthesis of this compound, this would involve choosing reactions with high atom economy, using catalytic instead of stoichiometric reagents, minimizing the use of protecting groups, and selecting greener solvents. consensus.appopcw.org
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
Many complex organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological activities. slideshare.net Therefore, controlling the three-dimensional arrangement of atoms during a synthesis is critical. This is known as stereoselective synthesis. wikipedia.org
Enantioselective synthesis aims to produce one enantiomer in preference to the other. wikipedia.orgDiastereoselective synthesis creates one diastereomer over another. slideshare.net Key strategies include:
Chiral Pool Synthesis: Using a readily available, enantiomerically pure natural product (like an amino acid or sugar) as a starting material.
Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step. ethz.ch
Asymmetric Catalysis: Using a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer. This is often the most efficient method. uniurb.it
The choice of method would depend on the specific transformations required to construct the chiral centers within this compound.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
Once a synthetic route is established, each step must be optimized to maximize the chemical yield and selectivity. fiveable.meYield is the amount of desired product obtained, while selectivity is the measure of how much of the desired product was formed compared to undesired byproducts. statease.com
Optimization is a systematic process of varying reaction parameters, including:
Temperature
Pressure
Solvent
Catalyst and catalyst loading
Concentration of reactants
Reaction time
Modern approaches to optimization often employ Design of Experiments (DoE) methodologies and machine learning algorithms to efficiently explore the vast parameter space and identify the optimal conditions with fewer experiments. patsnap.commdpi.com
Hypothetical Optimization Data for a Key Step in this compound Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Selectivity |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Toluene | 80 | 65 | 85:15 |
| 2 | Cs₂CO₃ | THF | 25 | 78 | 90:10 |
| 3 | DBU | CH₂Cl₂ | 25 | 85 | 95:5 |
| 4 | DBU | Acetonitrile | 25 | 92 | >98:2 |
Multicomponent Reactions Incorporating this compound Precursors
Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. tcichemicals.comtaylorandfrancis.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. frontiersin.orgresearchgate.net
Advanced Spectroscopic and Diffractional Probing of Gn2m3gn2 2ab S Molecular Architecture
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating GN2M3GN2-2AB's Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. acs.orgslideshare.netrsc.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the starting point for the structural elucidation of this compound. These experiments provide information on the different types of proton and carbon atoms present in the molecule and their respective chemical environments.
Two-dimensional (2D) NMR techniques are then employed to establish the connectivity between atoms. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to piece together molecular fragments. slideshare.net For establishing longer-range connectivity, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable, as it shows correlations between protons and carbons that are two or three bonds apart. acs.org In cases of highly proton-deficient molecules, more advanced techniques like ADEQUATE may be necessary to determine the carbon skeleton directly. acs.org
The stereochemistry of this compound can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative configuration of stereocenters.
Illustrative ¹H NMR Data for a Hypothetical Fragment of this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| 7.25 | d | 2H | Ar-H |
| 6.90 | d | 2H | Ar-H |
| 4.10 | q | 2H | -O-CH₂- |
| 3.80 | s | 3H | -OCH₃ |
| 1.25 | t | 3H | -CH₃ |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. currenta.denih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confident assignment of a molecular formula. nih.gov
Techniques like electrospray ionization (ESI) are used to gently ionize the molecule, allowing for the detection of the molecular ion. currenta.de Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions provide clues about the molecule's structure, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. waters.comwhitman.edu By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.
Exemplary Fragmentation Data for this compound:
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 450.23 | 407.21 | C₂H₅O |
| 450.23 | 393.19 | C₃H₇O |
| 450.23 | 330.15 | C₇H₅O₂ |
Solid-State Structural Determination of this compound via X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method involves directing a beam of X-rays onto a single crystal of this compound. The regular arrangement of atoms in the crystal diffracts the X-rays, producing a unique diffraction pattern. libretexts.orgyoutube.com
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.78 |
| β (°) | 98.5 |
| Volume (ų) | 1365.2 |
Vibrational Spectroscopy (Infrared and Raman) for Probing this compound's Intramolecular Dynamics
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. azooptics.comcas.cz These vibrations are related to the stretching and bending of chemical bonds and are characteristic of the functional groups present in the molecule.
IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. cas.cz These two techniques are often complementary. By analyzing the vibrational spectrum of this compound, the presence of specific functional groups can be confirmed. Furthermore, subtle shifts in vibrational frequencies can provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. acs.orgku.edu
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Asymmetric this compound Derivatives
For chiral molecules, chiroptical spectroscopy provides crucial information about their stereochemistry. saschirality.org Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov
If this compound or its derivatives are chiral, their CD spectra will show characteristic positive or negative bands corresponding to electronic transitions. researchgate.net These spectra are highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of stereocenters, often by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.netrsc.org This technique is particularly valuable for studying the conformation of molecules in solution.
Advanced Electron Microscopy Techniques for Supramolecular Assemblies of this compound
If this compound has the ability to self-assemble into larger, ordered structures, advanced electron microscopy techniques can be used to visualize these supramolecular assemblies. escholarship.org Transmission electron microscopy (TEM) can provide direct images of the assembled structures, revealing their morphology and size. acs.org
Cryo-electron microscopy (cryo-TEM) is a particularly powerful technique where the sample is rapidly frozen, preserving the native structure of the assemblies in solution. nih.gov This allows for high-resolution imaging of complex architectures, such as fibers, sheets, or vesicles, formed by the self-assembly of this compound. researchgate.net For three-dimensional visualization, electron tomography can be employed to reconstruct the 3D structure of these assemblies from a series of 2D images. tuni.fi
Computational and Theoretical Frameworks for Gn2m3gn2 2ab
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations are fundamental to understanding the electronic structure and reactivity of complex carbohydrates. computabio.com These methods, which include ab initio quantum chemistry calculations and semiempirical quantum chemistry methods, provide deep insights at the molecular level that are often inaccessible through experimental means alone. computabio.comnih.gov
One of the primary applications of QC in glycan research is the prediction of reaction pathways and mechanisms. computabio.com By calculating the energetics of different reaction steps, identifying transition states, and determining reaction rates, researchers can elucidate the complex processes of glycosylation and other carbohydrate reactions. computabio.comntu.edu.sg
Key areas of investigation using quantum chemical calculations include:
Electronic Structure: Methods like Hartree-Fock and density functional theory are used to calculate the electronic structure and properties of carbohydrates. computabio.com
Reaction Mechanisms: QC calculations help in predicting the pathways of carbohydrate reactions by determining the energetics of reaction steps and identifying transition states. computabio.com
Carbohydrate Catalysis: The mechanisms of carbohydrate-catalyzed reactions are studied using quantum chemistry to understand the role of these molecules as either catalysts or substrates. computabio.com
Molecular Dynamics Simulations for Conformational Space Exploration
Due to their inherent flexibility, glycans can adopt a vast number of three-dimensional structures, a feature essential for their biological functions. jst.go.jpresearchgate.net Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of these complex biomolecules at an atomic resolution. jst.go.jpnih.gov
MD simulations provide insights into the dynamic nature of glycans, which is often difficult to capture through experimental methods alone. jst.go.jpresearchgate.net These simulations can reveal the various 3D structures of not only isolated glycans but also of glycoconjugates and glycan-protein complexes. jst.go.jp The application of enhanced sampling techniques in MD simulations has been particularly valuable in overcoming the challenges posed by the complexity and flexibility of glycan structures. jst.go.jp
Recent advancements in MD simulations include the development of specialized force fields, such as the CHARMM carbohydrate force field, which has been refined to better model glycoproteins. nih.gov Tools like the CHARMM-GUI Glycan Reader have also been developed to facilitate the construction of glycoprotein (B1211001) geometries for simulation studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. wikipedia.org In the context of glycans and their analogs, QSAR modeling is used to predict their biological activities based on their physicochemical properties and molecular descriptors. wikipedia.org
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of molecules with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the model is rigorously evaluated to ensure its reliability. wikipedia.org
QSAR models have been successfully applied to predict various activities of polysaccharides, including their antioxidant properties. nih.gov These models can help in identifying the key structural features that are critical for a particular biological activity, thereby guiding the design of new and more potent analogs. nih.govmdpi.com
Prediction of Spectroscopic Signatures
Computational methods play a crucial role in predicting the spectroscopic signatures of glycans, which is essential for their identification and characterization. maynoothuniversity.ie Quantum mechanical (QM) calculations are particularly important for the prediction of spectroscopic properties. maynoothuniversity.ie
Recent advancements have seen the integration of deep learning and other machine learning techniques with experimental data to enhance the prediction and interpretation of glycan spectra. researchgate.netbeilstein-journals.orgsoton.ac.uk For instance, deep neural networks have been trained to classify glycan structures based on their mass spectrometry and infrared spectroscopy data. beilstein-journals.orgsoton.ac.uk
These computational approaches are becoming increasingly vital in the field of glycomics for several reasons:
They can help to annotate the vast amount of data generated by high-throughput glycomics experiments. researchgate.net
They can aid in the identification of novel glycan structures. researchgate.net
They provide a means to understand the complex fragmentation patterns observed in tandem mass spectrometry. researchgate.net
Mechanistic Computational Studies of Reactions
Understanding the mechanisms of reactions involving glycans, such as glycosylation, is a central theme in glycochemistry. ntu.edu.sg Computational methods, particularly quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, have become indispensable tools for these mechanistic investigations. ntu.edu.sgbohrium.com
These computational studies can provide detailed insights into the transition states and intermediates of glycosylation reactions, which are often difficult to characterize experimentally. ntu.edu.sg By elucidating the reaction mechanisms, researchers can rationally design more efficient glycosyl donors and acceptors for chemical synthesis. ntu.edu.sg
Computational approaches have been instrumental in:
Rationalizing the stereoselectivity of glycosylation reactions. ntu.edu.sg
Investigating the role of catalysts in promoting specific reaction outcomes. ntu.edu.sg
Understanding the influence of different functional groups on reaction pathways. ntu.edu.sg
Density Functional Theory (DFT) Applications for Understanding Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to study the electronic structure and bonding in molecules, including complex carbohydrates. researchgate.netstenutz.eu DFT calculations provide valuable information about the nature of chemical bonds, such as the glycosidic bonds that link monosaccharide units together. researchgate.netstenutz.eu
DFT calculations have been used to:
Optimize the geometries of various conformers of disaccharides and oligosaccharides. researchgate.net
Calculate the relative energies of different conformers to determine the most stable structures. researchgate.net
Investigate the nature of intramolecular hydrogen bonding and its effect on glycan conformation. nih.gov
Predict spectroscopic parameters, such as NMR coupling constants, which can be compared with experimental data to validate the computed structures. stenutz.eu
Mechanistic Insights into the Interactions of Gn2m3gn2 2ab
Investigation of Non-Covalent Interactions of GN2M3GN2-2AB with Model Chemical Systems
To understand the behavior of a compound like this compound, a primary area of investigation would be its non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects, govern how the molecule interacts with its environment, such as solvents or biological receptors. wikipedia.org Research in this area would typically involve computational modeling to predict interaction sites and energies, as well as experimental techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to quantify binding affinities with model systems (e.g., lectins, antibodies, or other proteins). The goal would be to build a comprehensive map of its interaction potential.
Elucidation of Catalytic Principles Mediated by this compound in Organic Transformations
While complex glycans are not typically catalysts in the same way enzymes are, they can influence reaction environments. An investigation into the potential catalytic role of this compound would explore whether it could act as a scaffold, bringing reactants into proximity, or if its functional groups could participate in acid-base or other forms of catalysis in specific organic transformations. This would likely involve screening the compound against a variety of reactions and using kinetic studies to determine if it influences reaction rates. Mechanistic probes and computational studies would be essential to elucidate any observed catalytic effects.
Photophysical and Photochemical Processes of this compound
If, as hypothesized, this compound contains a fluorescent label like 2-aminobenzamide, its photophysical properties would be of significant interest. Photophysics describes how a molecule absorbs and emits light without undergoing a chemical change. libretexts.org Key parameters to be determined would include its absorption and emission spectra, quantum yield, and fluorescence lifetime. Techniques such as UV-Vis and fluorescence spectroscopy would be employed. libretexts.org Photochemical processes, where light absorption leads to a chemical reaction, would also be investigated to understand the molecule's stability under irradiation and its potential use in applications like photosensitization or photolabeling. researchgate.net
Redox Chemistry and Electron Transfer Mechanisms Involving this compound
The potential for this compound to participate in redox reactions would be another crucial area of study. This involves determining its oxidation and reduction potentials, typically using electrochemical methods like cyclic voltammetry. Understanding its redox chemistry is vital for assessing its stability in different chemical environments and its potential to interact with redox-active species in biological systems. nih.gov Studies would aim to identify which parts of the molecule are susceptible to oxidation or reduction and the mechanisms of any electron transfer processes it might mediate. nih.govnih.gov
Kinetics and Thermodynamics of Reactions Involving this compound
Finally, a complete understanding of this compound would require a thorough analysis of the kinetics and thermodynamics of its reactions. youtube.com Thermodynamic studies would determine the equilibrium constants and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for its binding interactions or any chemical transformations it undergoes. Kinetic studies would focus on reaction rates, determining rate constants and activation energies to reveal the energy barriers of these processes. youtube.com This information is fundamental to predicting the compound's behavior over time and under different conditions.
Derivatization Strategies and Analogue Synthesis of Gn2m3gn2 2ab
Design Principles for Modifying the GN2M3GN2-2AB Core Structure
The design of modifications for a complex molecule like this compound necessitates a strategic approach, considering the inherent reactivity of its functional groups and linkages. The core structure, as indicated by its IUPAC name and description as a glycoside, likely contains numerous hydroxyl (-OH) groups on its sugar residues and potentially amide (-NHC=O) functionalities. Additionally, the glycosidic bonds linking the monosaccharide units are susceptible to hydrolysis under certain conditions nih.govlibretexts.org.
Key design principles include:
Functional Group Reactivity: Hydroxyl groups are versatile sites for derivatization through esterification, etherification, or oxidation solubilityofthings.combyjus.com. Amide groups can also undergo modifications, though they are generally more stable than esters nih.govdrughunter.com. Glycosidic linkages can be modified to increase stability or altered to create analogues nih.govrsc.org.
Regioselectivity and Chemoselectivity: With multiple similar functional groups (e.g., hydroxyls), achieving regioselective modification (targeting a specific position) or chemoselective modification (targeting one type of functional group over another) is a significant challenge. This often requires the use of protecting group strategies or the development of highly specific reagents and catalysts acs.orgresearchgate.net.
Structure-Activity Relationship (SAR) Studies: Modifications are guided by the goal of understanding how structural changes impact biological activity or physicochemical properties. This iterative process involves synthesizing analogues and evaluating their performance.
Synthesis of Structurally Diverse this compound Derivatives and Homologs
The synthesis of diverse derivatives and homologues of this compound involves targeted chemical transformations.
Modification of Hydroxyl Groups: Hydroxyl groups can be readily derivatized through esterification (e.g., acetylation, benzoylation) or etherification (e.g., methylation, silylation) to alter solubility, lipophilicity, and stability nih.govbyjus.comresearchgate.net. Selective protection and deprotection strategies are often employed to modify specific hydroxyl groups.
Modification of Amide Groups: While generally more stable, amide functionalities can be modified, for instance, through N-alkylation or by exploring amide bioisosteres nih.govdrughunter.com.
Glycosidic Linkage Modification: The O-glycosidic linkage, susceptible to hydrolysis, can be replaced with more stable linkages such as C-glycosides, N-glycosides, or those involving sulfur or selenium, to enhance metabolic stability nih.govrsc.org.
Homologation: Extending the carbohydrate chains or altering the aglycone moiety can lead to homologues with potentially different biological activities or pharmacokinetic profiles.
Chemo-enzymatic Synthesis: For complex glycans, chemo-enzymatic approaches, combining chemical synthesis with enzymatic transformations (e.g., using glycosyltransferases), offer powerful routes to generate structurally defined and diverse analogues acs.orgresearchgate.net.
Table 1: Illustrative Derivatization Strategies for this compound
| Modification Type | Target Functional Group | Example Reagent/Method | Potential Outcome |
| Acetylation | Hydroxyl (-OH) | Acetic anhydride/Pyridine | Increased lipophilicity, protection of hydroxyls |
| Methylation | Hydroxyl (-OH) | Methyl iodide/Base (e.g., NaH) | Increased lipophilicity, altered H-bonding capacity |
| Esterification | Hydroxyl (-OH) | Acid chloride/Base | Prodrug formation, altered solubility |
| Amide Bioisosterism | Amide (-NHC=O) | Heterocyclic replacement | Improved metabolic stability, altered electronic properties |
| Glycosidic Linkage Swap | O-Glycosidic Bond | C-glycosylation, N-glycosylation | Enhanced hydrolytic stability |
Generation of Libraries of this compound Analogues for Academic High-Throughput Screening
To efficiently explore the chemical space around this compound, combinatorial synthesis and library generation are invaluable. These methods allow for the rapid assembly of a large number of structurally related compounds.
Combinatorial Synthesis: Techniques such as split-and-pool synthesis or iterative glycosylation can be employed to build diverse libraries. For complex carbohydrates, this often involves coupling various monosaccharide building blocks in a controlled manner nih.govcapes.gov.brnih.govscielo.br.
Glycan Array Technology: Synthesized or isolated glycans, often derivatized for immobilization, can be arrayed on surfaces for high-throughput screening against lectins, antibodies, or other glycan-binding proteins nih.gov.
Automated Synthesis: Advances in automated synthesizers can accelerate the production of complex oligosaccharide libraries, increasing throughput and reproducibility.
Table 2: Conceptual Design of a this compound Analogue Library
| Library Component | Variation Strategy | Number of Variants |
| Monosaccharide Unit 1 | Variation of monosaccharide type (e.g., glucose, galactose, mannose, N-acetylglucosamine) | 5-10 |
| Glycosidic Linkage Type | Variation of linkage position (e.g., α-1,4 vs. α-1,6) and anomeric configuration (α vs. β) | 3-5 |
| Terminal Residue | Modification of terminal sugar or aglycone; introduction of functional tags for array immobilization | 10-20 |
| Hydroxyl Group Protection | Selective acetylation, benzoylation, or silylation of specific hydroxyl groups | 3-5 |
| Total Hypothetical Library Size | (Product of variations, e.g., 5 x 3 x 10 x 3 = 450 unique analogues) | ~450+ |
Bioisosteric Replacements within the this compound Scaffold for Research Probes
Bioisosterism involves replacing a functional group or molecular fragment with another that possesses similar physical or chemical properties, aiming to retain or improve biological activity while altering pharmacokinetic or safety profiles nih.govdrughunter.comdrughunter.comnih.govwikipedia.org. For this compound, potential bioisosteric replacements could target:
Hydroxyl Groups: Replacement with amino (-NH2), thiol (-SH), or even fluorine atoms can alter hydrogen bonding capabilities, polarity, and metabolic susceptibility drughunter.comresearchgate.net.
Amide Groups: Heterocycles like 1,2,3-triazoles, oxadiazoles, or imidazoles are known to mimic the hydrogen bonding and planarity of amides, often conferring improved metabolic stability nih.govdrughunter.com.
Glycosidic Linkages: Replacing the oxygen atom in the O-glycosidic linkage with nitrogen (N-glycoside), carbon (C-glycoside), sulfur, or selenium can significantly enhance resistance to enzymatic and chemical hydrolysis, thereby increasing stability and bioavailability nih.govrsc.org.
Table 3: Bioisosteric Replacements for this compound Functional Groups
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Hydroxyl (-OH) | Amino (-NH2) | Altered H-bonding, potential for charge at physiological pH |
| Hydroxyl (-OH) | Fluorine (-F) | Increased metabolic stability, altered lipophilicity |
| Amide (-NHC=O) | 1,2,4-Oxadiazole | Mimics H-bonding, improved metabolic stability |
| Amide (-NHC=O) | 1,2,3-Triazole | Mimics H-bonding, improved metabolic stability, resistance to hydrolysis |
| O-Glycosidic Linkage | C-Glycosidic Linkage | Greatly enhanced resistance to hydrolysis |
| O-Glycosidic Linkage | N-Glycosidic Linkage | Increased hydrolytic stability |
Prodrug and Pro-Tide Strategies for this compound (in a chemical, not clinical, context)
Prodrug strategies involve chemically modifying a drug molecule to improve its physicochemical properties, such as solubility, permeability, and stability, without altering its intrinsic pharmacological activity until it is released in vivo cambridgemedchemconsulting.comhyphadiscovery.comijpsonline.comannualreviews.org. For a polar molecule like this compound, prodrug approaches could focus on:
Masking Polar Groups: Esterification or etherification of hydroxyl groups with lipophilic moieties can increase membrane permeability. For instance, introducing alkoxycarbonyl groups can mask charges and enhance absorption mdpi.com.
Improving Solubility: Conjugating polar groups like phosphates, amino acid esters, or sugars to the parent molecule can enhance aqueous solubility ijpsonline.comannualreviews.org.
Carrier-Linked Prodrugs: Attaching the this compound scaffold to a soluble or permeable carrier molecule via a cleavable linker is another strategy.
Pro-Tide Strategies: While typically applied to nucleotides, the concept of masking polar functionalities to improve delivery could be conceptually extended to other polar molecules, although specific "pro-tide" strategies for glycosides are less common than general prodrug approaches.
Table 4: Hypothetical Prodrug Strategies for this compound
| Prodrug Strategy Type | Modification Site | Chemical Modification Example | Rationale |
| Ester Prodrug | Hydroxyl groups | Esterification with a short-chain fatty acid (e.g., acetate) | Increased lipophilicity, improved membrane permeability |
| Phosphate Prodrug | Hydroxyl groups | Phosphorylation | Enhanced aqueous solubility, potential for enzymatic cleavage |
| Amino Acid Conjugate | Hydroxyl groups (via linker) | Conjugation with a small amino acid ester | Improved absorption via peptide transporters, enhanced solubility |
| Lipophilic Masking | Hydroxyl groups | Introduction of alkoxycarbonyl groups | Transient masking of polarity, enhanced passive diffusion across membranes |
The chemical derivatization and analogue synthesis of this compound offer a robust platform for exploring its biological potential. By strategically modifying its numerous hydroxyl groups, amide functionalities, and glycosidic linkages, researchers can fine-tune its physicochemical properties, enhance its stability, and generate diverse libraries for high-throughput screening. Bioisosteric replacements and prodrug strategies are particularly powerful tools for optimizing its pharmacological profile, paving the way for its potential application as a valuable research probe or a lead compound in drug discovery. The complexity of its structure necessitates advanced synthetic methodologies, including chemo-enzymatic approaches and combinatorial chemistry, to access the breadth of its derivative space.
Compound List:
this compound
Advanced Applications and Research Paradigms Utilizing Gn2m3gn2 2ab
GN2M3GN2-2AB as a Probe in Chemical Biology Research
In the field of chemical biology, small molecules are utilized as probes to study and manipulate biological systems. nih.govnih.gov These tools help in understanding complex cellular processes, identifying new drug targets, and validating the function of proteins. nih.gov A hypothetical compound like "this compound," if developed as a chemical probe, would be designed to interact specifically with a biological target, such as an enzyme or receptor, to elucidate its role in signaling pathways or disease mechanisms. nih.gov
Integration of this compound into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The integration of a novel compound into such assemblies could lead to the creation of new materials with unique properties. For instance, the self-assembly of iridium(III) complexes has been shown to form controllable one-, two-, and three-dimensional structures, such as nanofibers, nanosheets, and nanoblocks. rsc.org A specifically designed molecule could be incorporated into these frameworks to tailor their optical, electronic, or catalytic properties. rsc.org
Potential in Material Science: Incorporation of this compound into Polymeric Systems or Nanostructures
The incorporation of functional molecules into polymers and nanostructures is a key area of material science. This approach can be used to develop advanced materials for a wide range of applications, including drug delivery, electronics, and catalysis. If a compound were to be integrated into such systems, its unique chemical properties would be imparted to the bulk material.
This compound in Heterogeneous and Homogeneous Catalysis and Reaction Design
Catalysis is a fundamental pillar of modern chemistry, enabling the efficient and selective synthesis of chemical compounds. A novel molecule could potentially serve as a catalyst in either a homogeneous (dissolved in the reaction mixture) or heterogeneous (in a different phase from the reactants) system. The design of such a catalyst would focus on creating an active site that can accelerate a specific chemical transformation.
This compound in Advanced Chemical Sensing Platforms and Analytical Methodologies
Chemical sensors are devices that detect and respond to specific chemical species. A compound with selective binding properties could be used as the recognition element in a sensor. Upon interaction with the target analyte, the compound would produce a measurable signal, such as a change in color or fluorescence, allowing for quantitative detection.
Application of this compound in Photoredox Catalysis and Sustainable Chemical Transformations
Photoredox catalysis utilizes light energy to drive chemical reactions, often under mild and environmentally friendly conditions. sigmaaldrich.com A novel compound could be designed to act as a photocatalyst, absorbing light and initiating single-electron transfer processes to facilitate a wide range of synthetic transformations. sigmaaldrich.com This approach is highly valuable for developing more sustainable chemical processes in industries such as pharmaceuticals and agrochemicals. sigmaaldrich.com
Future Directions and Emerging Research Avenues for Gn2m3gn2 2ab
Integration of Artificial Intelligence and Machine Learning in GN2M3GN2-2AB Research
There is no available research on the integration of AI and machine learning specifically for a compound designated this compound.
Multiscale Modeling Approaches for Complex Systems Involving this compound
No published studies or data could be found regarding multiscale modeling of systems involving this compound.
Sustainable Synthesis and Lifecycle Assessment of this compound
Information on the synthesis, sustainable or otherwise, or any lifecycle assessment for this compound is not available in the public domain.
Challenges and Opportunities in the Academic Exploration of this compound
As there is no apparent academic exploration of this compound, the challenges and opportunities remain undefined.
Development of Advanced Analytical Methods for Detection and Quantification of this compound in Research Matrices
There are no documented analytical methods for the detection and quantification of a compound with this name.
Due to the lack of any scientific information on "this compound," providing data tables or detailed research findings is not feasible. It is recommended to verify the compound's name or designation, as it may be a typographical error, an internal code not in public use, or a hypothetical substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
